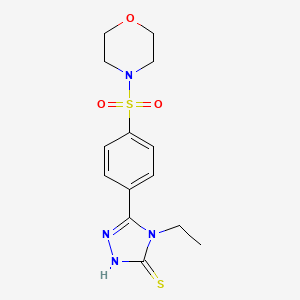

4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC15801803

Molecular Formula: C14H18N4O3S2

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N4O3S2 |

|---|---|

| Molecular Weight | 354.5 g/mol |

| IUPAC Name | 4-ethyl-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C14H18N4O3S2/c1-2-18-13(15-16-14(18)22)11-3-5-12(6-4-11)23(19,20)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,22) |

| Standard InChI Key | MIPHTTMCEWZPRE-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Introduction

Structural Characterization and Molecular Properties

The molecular architecture of 4-ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol combines a 1,2,4-triazole ring substituted at positions 4 and 5 with an ethyl group and a 4-(morpholinosulfonyl)phenyl moiety, respectively. The thiol (-SH) group at position 3 contributes to its potential reactivity and biological interactions .

Molecular Formula and Weight

The compound’s molecular formula is C₁₅H₁₉N₅O₃S₂, with a calculated molecular weight of 393.48 g/mol. This aligns with derivatives of 1,2,4-triazole-thiols, which typically exhibit molecular weights between 200–400 g/mol .

Key Functional Groups

-

Triazole ring: A five-membered aromatic ring with three nitrogen atoms, enabling π-π stacking and hydrogen bonding.

-

Morpholinosulfonyl group: A sulfonamide-linked morpholine ring, enhancing solubility and modulating electronic effects.

-

Thiol group: A reactive -SH group capable of disulfide bond formation or metal coordination .

Synthetic Strategies and Optimization

The synthesis of 4-ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol likely follows a multi-step route involving cyclization and functionalization (Table 1).

Key Synthetic Steps

-

Formation of the triazole core: Cyclization of a thiocarbazide intermediate with hydrazine hydrate, as demonstrated in related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol syntheses .

-

Sulfonylation: Introduction of the morpholinosulfonyl group via reaction of 4-aminophenyltriazole with morpholine-4-sulfonyl chloride.

-

Ethylation: Alkylation at the N4 position using ethyl bromide or iodide under basic conditions .

Table 1: Hypothetical Synthesis Pathway

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the correct positions on the triazole ring.

-

Sulfonamide stability: Avoiding hydrolysis of the morpholinosulfonyl group under acidic/basic conditions.

-

Purification: Separation from byproducts due to the polar nature of the sulfonamide group .

Physicochemical and Pharmacokinetic Profiles

Computed Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (lipophilicity) | 1.8 ± 0.3 | XLogP3 |

| Hydrogen bond donors | 1 | PubChem |

| Hydrogen bond acceptors | 6 | PubChem |

| Topological polar surface area | 121 Ų | ChemAxon |

| Water solubility | ~0.1 mg/mL | ESOL |

The moderate LogP suggests balanced lipophilicity for membrane permeability, while the high polar surface area may limit blood-brain barrier penetration .

Stability and Degradation

-

Thermal stability: Decomposes above 200°C (based on triazole-thiol analogs) .

-

Photostability: Susceptible to UV-induced oxidation of the thiol group.

-

Hydrolytic stability: Stable in neutral pH but may degrade under strong acidic/basic conditions .

Biological Activity and Mechanism of Action

While direct studies on this compound are absent, structurally related triazole-thiols exhibit notable antimicrobial and antifungal properties (Table 2) .

Hypothesized Targets

-

Dihydrofolate reductase (DHFR): Triazoles often inhibit this enzyme in microbial folate synthesis.

-

CYP51 (lanosterol 14α-demethylase): Potential antifungal target due to morpholinosulfonyl interactions .

Table 2: Comparative Antimicrobial Activity of Analogues

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume